3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine
Description
The compound 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine features a bicyclic pyrido[4,3-d]pyrimidine core fused to a pyridine ring via a carbonyl group.
- Ring fusion position: The [4,3-d] pyrido-pyrimidine arrangement distinguishes it from other pyrido-pyrimidine isomers (e.g., [2,3-d]) .
- Substituent effects: The carbonyl-linked pyridine moiety may enhance binding affinity or solubility compared to alkyl or sulfonyl substituents observed in analogs .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(10-2-1-4-14-6-10)17-5-3-12-11(8-17)7-15-9-16-12/h1-2,4,6-7,9H,3,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPXFAHSMGMMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine-6-carboxylic acid, while reduction may produce pyrido[4,3-d]pyrimidine-6-methanol.
Scientific Research Applications
3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural Analogues with Pyrido[4,3-d]pyrimidine Core
Key Observations :
Pyrido[2,3-d]pyrimidine Derivatives
Compounds like 2-(methylsulfanyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS: Not provided) exhibit:
Pyrrolo[2,3-d]pyrimidine Analogues
Examples from (e.g., 7-cyclopentyl-2-[5-(pip-25erazine-1-carbonyl)-pyridin-2-yl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide) highlight:
- Cyclopentyl and carboxamide groups : These modifications are linked to kinase inhibition (e.g., JAK/STAT pathways) .
- Synthetic complexity : Use of HBTU/DIPEA coupling reagents suggests advanced medicinal chemistry approaches compared to Skraup reactions seen in older pyrido-pyrimidine syntheses .
Pharmacological and Physicochemical Considerations
- Bioactivity : Pyrido-pyrimidines are frequently explored for kinase inhibition. For instance, pyrrolo[2,3-d]pyrimidines in showed confirmed activity in pharmacological assays (Tables 1–5, unspecified data) .
- Solubility and Stability : The hydrochloride salt in exemplifies formulation strategies absent in the target compound, suggesting room for optimization.
- anticancer targets).
Q & A
Q. What are the standard synthesis methods for 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrido[4,3-d]pyrimidine core via cyclization of substituted pyridine precursors under basic conditions (e.g., sodium methoxide in methanol) .
- Carbonyl Functionalization : Introduction of the pyridine-carbonyl group through coupling reactions (e.g., Suzuki-Miyaura or amide bond formation), often requiring palladium catalysts or carbodiimide coupling agents .
- Purification : Chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (60–120°C) and solvent polarity (e.g., DMF or THF) .
Q. What characterization techniques are critical for confirming the compound’s structure?
- Spectroscopy :
- NMR : H and C NMR to confirm hydrogen/carbon environments and substituent positions .
- IR : Identification of carbonyl (C=O, ~1650–1750 cm) and pyridine ring vibrations .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. How is the compound’s solubility and stability assessed for biological assays?
- Solubility : Tested in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) or UV-Vis spectroscopy .
- Stability :
- Thermal : TGA/DSC to determine decomposition temperatures .
- Hydrolytic : Incubation in PBS at 37°C for 24–72 hours, monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrido[4,3-d]pyrimidine derivatives?
- Comparative Assays : Standardize in vitro models (e.g., kinase inhibition assays for anticancer activity) to minimize variability in IC values .
- Structural Modifications : Systematically alter substituents (e.g., replacing benzyl with naphthalene-sulfonyl groups) to isolate structure-activity relationships (SAR) .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like EGFR or CDK2, correlating with experimental data .
Q. What strategies optimize reaction yields during multi-step synthesis?
-
Reagent Optimization :
Step Reagent Yield Improvement Cyclization NaOMe vs. KCO 65% → 82% Coupling EDC/HOBt vs. DCC 50% → 75% -
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require lower temperatures to avoid side reactions .
Q. How does computational modeling aid in understanding the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Predict binding stability to biological targets (e.g., kinases) by analyzing RMSD and hydrogen-bond occupancy over 100-ns trajectories .
- QSAR Models : Relate electronic properties (e.g., HOMO-LUMO gaps) to anticancer activity using descriptors like logP and polar surface area .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
